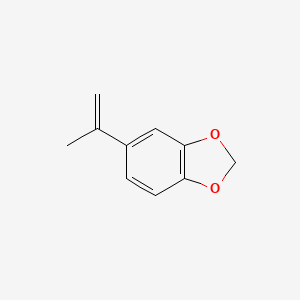
1,3-Benzodioxole, 5-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 5-(1-methylethenyl)- is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Benzodioxole, 5-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzodioxole, 5-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
1.1 Acylation Processes
Recent studies have highlighted the acylation of 1,3-benzodioxole as a significant method for producing valuable compounds. For instance, the continuous acylation of this compound has been optimized using recyclable heterogeneous catalysts. This process is crucial for synthesizing insecticide synergists like PBO (piperonyl butoxide) and fragrances such as Helional® . The use of catalysts such as nanoparticles supported on Al-SBA-15 or Nafion-H has shown promising results in improving reaction efficiency and selectivity under flow conditions.
Table 1: Summary of Acylation Studies
| Catalyst Type | Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Al-SBA-15 | 100 °C, 60 min | 95 | 90 |
| Nafion-H | 120 °C, 30 min | 92 | 85 |
| Fe-Aquivion | 80 °C, 15 min | 89 | 88 |
1.2 Crop Protection and Organic Intermediates
Another notable application of derivatives of 1,3-benzodioxole is in crop protection. Specifically, compounds like 5-(oxiranylmethyl)-1,3-benzodioxole have been synthesized for use as organic intermediates in agricultural chemicals. These compounds are derived from the reaction of benzodioxole derivatives with percarboxylic acids and have shown potential for developing safer pesticides .
Fragrance Industry
2.1 Fragrance Production
The compound plays a crucial role in the fragrance industry due to its pleasant aroma characteristics. It is utilized in the formulation of various fragrances and perfumery products. The synthesis of fragrance components often involves the acylation of benzodioxole derivatives to enhance their olfactory properties . For example, α-Methyl-1,3-benzodioxole-5-propionaldehyde is used extensively in perfumes due to its appealing scent profile.
Table 2: Fragrance Applications
| Compound Name | Application Area |
|---|---|
| Helional® | Fragrance formulation |
| α-Methyl-1,3-benzodioxole-5-propionaldehyde | Perfume industry |
Propiedades
Número CAS |
119055-67-3 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
5-prop-1-en-2-yl-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3 |
Clave InChI |
HVXSFCYOHKGEPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













